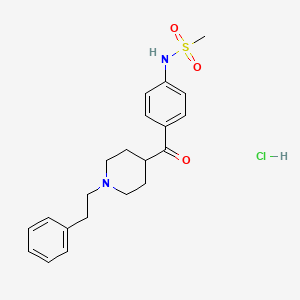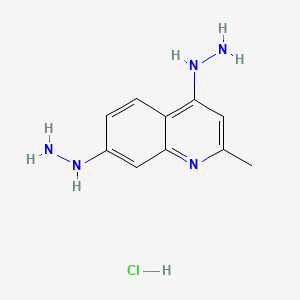
Quinaldine, 4,7-dihydrazino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinaldine, 4,7-dihydrazino-, hydrochloride is a derivative of quinaldine, which is an organic compound with the formula CH₃C₉H₆N. Quinaldine itself is a methyl derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its bioactive properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinaldine derivatives, including Quinaldine, 4,7-dihydrazino-, hydrochloride, typically involves the Skraup synthesis or the Doebner-von Miller variation. These methods use aniline and aldehydes as starting materials. The Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid, while the Doebner-von Miller variation uses aniline and crotonaldehyde .
Industrial Production Methods
Industrial production of quinaldine derivatives often employs catalytic systems to enhance the efficiency and yield of the reactions. For example, heteropolyacids like phosphotungstic acid can be used as catalysts in the synthesis of quinoline derivatives . These methods are designed to be cost-effective and environmentally friendly, aligning with the principles of green chemistry.
Análisis De Reacciones Químicas
Types of Reactions
Quinaldine, 4,7-dihydrazino-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of quinaldine derivatives can lead to the formation of quinoline N-oxides, while reduction can yield tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
Quinaldine, 4,7-dihydrazino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of antimalarial and antibacterial drugs.
Mecanismo De Acción
The mechanism of action of Quinaldine, 4,7-dihydrazino-, hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This compound can also interfere with cellular processes by binding to DNA and RNA, thereby inhibiting transcription and translation .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a similar structure to quinaldine.
Quinaldine: The parent compound of Quinaldine, 4,7-dihydrazino-, hydrochloride.
Tetrahydroquinoline: A reduced form of quinoline with similar bioactive properties.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazino groups make it particularly useful in the synthesis of complex heterocyclic compounds and in the study of enzyme inhibition .
Propiedades
Número CAS |
93689-37-3 |
|---|---|
Fórmula molecular |
C10H14ClN5 |
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
(4-hydrazinyl-2-methylquinolin-7-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H13N5.ClH/c1-6-4-10(15-12)8-3-2-7(14-11)5-9(8)13-6;/h2-5,14H,11-12H2,1H3,(H,13,15);1H |
Clave InChI |
AOVFKSMKQQCZEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=CC(=CC2=N1)NN)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


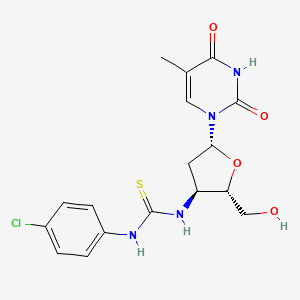




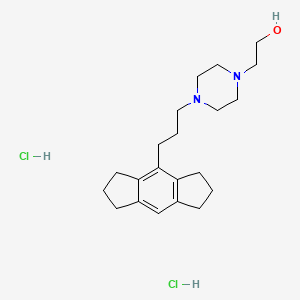

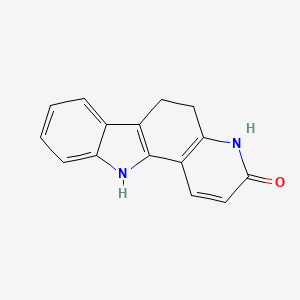
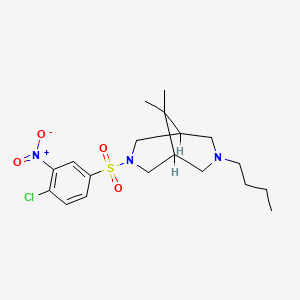


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)
